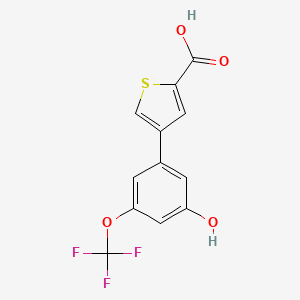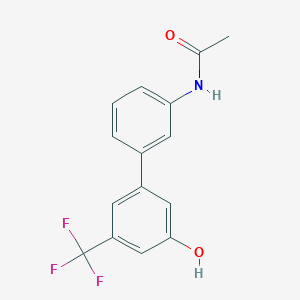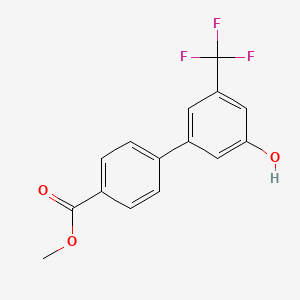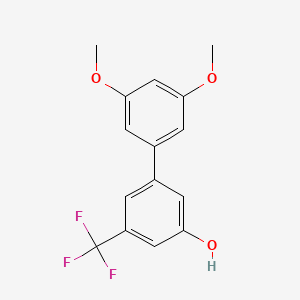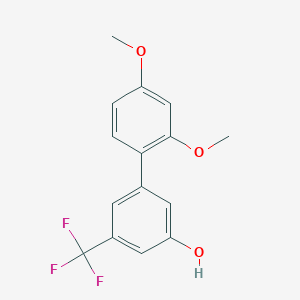
5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethoxyphenyl)-3-trifluoromethylphenol, or 5-DMP-3-TFMP, is a phenolic compound with a wide range of applications in scientific research. It is a synthetic derivative of the naturally occurring phenolic compound phenol, and is used in a variety of experiments in organic and medicinal chemistry. 5-DMP-3-TFMP is a reactive compound with a melting point of 122-124°C, and is available in 95% purity.
Aplicaciones Científicas De Investigación
5-DMP-3-TFMP has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used in the synthesis of a variety of organic compounds, such as esters, amides, and acids. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyesters. 5-DMP-3-TFMP is also used in the synthesis of monomers and catalysts, and has been used in the synthesis of a variety of biologically active compounds, such as antibiotics and antiviral agents.
Mecanismo De Acción
The mechanism of action of 5-DMP-3-TFMP is not fully understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its reactivity. The trifluoromethyl group is believed to act as an electron-withdrawing group, increasing the electron density of the carbon atom to which it is attached. This increased electron density increases the reactivity of the compound and makes it more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMP-3-TFMP are not well understood. However, it has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, such as prostaglandins, which are involved in the regulation of inflammation and pain. Inhibition of COX-2 by 5-DMP-3-TFMP has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-DMP-3-TFMP in lab experiments include its high purity and reactivity. The compound is available in 95% purity, making it suitable for use in a variety of experiments. In addition, its reactivity makes it suitable for use in a variety of synthetic reactions. The main limitation of 5-DMP-3-TFMP is its cost. The compound is relatively expensive, making it unsuitable for large-scale experiments.
Direcciones Futuras
The future directions for 5-DMP-3-TFMP are numerous. The compound has potential applications in the development of new pharmaceuticals, agrochemicals, and polymers. In addition, its ability to inhibit the enzyme COX-2 makes it a promising candidate for the development of new anti-inflammatory and analgesic drugs. Furthermore, its reactivity makes it a potential candidate for the development of new catalysts and monomers. Finally, its potential for use in the synthesis of a variety of organic compounds makes it a promising candidate for the development of new organic materials.
Métodos De Síntesis
5-DMP-3-TFMP can be synthesized through a simple two-step process involving the reaction of 2,5-dimethoxybenzaldehyde and trifluoromethyl phenol in the presence of an acid catalyst. In the first step, the aldehyde reacts with the trifluoromethyl phenol to form an intermediate compound, followed by the formation of the desired product, 5-DMP-3-TFMP, in the second step. The reaction is typically conducted at temperatures of 80-90°C and a pressure of 0.1-0.2 MPa.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O3/c1-20-12-3-4-14(21-2)13(8-12)9-5-10(15(16,17)18)7-11(19)6-9/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNGUWVHTALOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686666 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-95-5 |
Source


|
| Record name | 2',5'-Dimethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


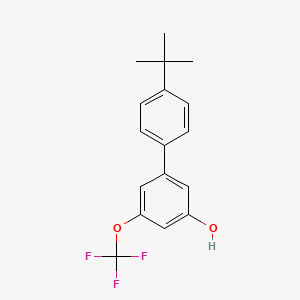
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
